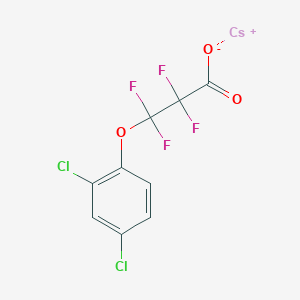

Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate

説明

Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate is a cesium salt of a fluorinated phenoxypropanoic acid derivative. Its structure combines a 2,4-dichlorophenoxy group attached to a tetrafluoropropanoate backbone, stabilized by the cesium cation. This compound is notable for its unique electronic and steric properties, influenced by the electron-withdrawing effects of chlorine and fluorine substituents, as well as the large ionic radius of cesium.

特性

IUPAC Name |

cesium;3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F4O3.Cs/c10-4-1-2-6(5(11)3-4)18-9(14,15)8(12,13)7(16)17;/h1-3H,(H,16,17);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGHXAZLZMXFEL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(C(C(=O)[O-])(F)F)(F)F.[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2CsF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of caesium hydroxide with 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CsOH+C9H4Cl2F4O3→Cs+C9H4Cl2F4O3−+H2O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

化学反応の分析

Types of Reactions

Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

科学的研究の応用

Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of advanced materials and as a component in specialized industrial processes.

作用機序

The mechanism of action of caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this cesium salt with analogous compounds, focusing on alkali metal salts, fluorinated phenoxy derivatives, and chlorinated analogs.

Alkali Metal Salts with Fluorinated Backbones

Potassium 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-Hexafluoro-2-(Heptafluoropropoxy)Propoxy]Propionate (EINECS 266-579-9, CAS 67118-57-4) :

- Structural Differences: The potassium analog features a fully fluorinated backbone with a heptafluoropropoxy group, contrasting with the dichlorophenoxy group in the cesium compound.

- Cation Impact : Potassium’s smaller ionic radius (138 pm vs. cesium’s 167 pm) may result in higher lattice energy and reduced solubility in polar solvents compared to the cesium salt.

Hypothetical Sodium Analog :

- Sodium salts of fluorinated phenoxypropanoates typically exhibit higher melting points and lower thermal stability than cesium salts due to stronger ionic interactions.

Chlorinated Phenoxypropanoates

2,4-Dichlorophenoxyacetic Acid (2,4-D):

- The addition of fluorine in the cesium compound likely enhances oxidative stability and lipophilicity, altering its environmental persistence and bioavailability.

Fluorinated Propanoate Derivatives

Perfluoroalkyl Ether Propionates (e.g., DTXSID80880564) :

- These compounds, such as the potassium salt in , exhibit extreme fluorination, leading to superior surfactant properties and chemical inertness. However, the cesium compound’s dichlorophenoxy group introduces polarizable π-electrons, enabling interactions absent in fully fluorinated analogs.

Data Table: Key Properties of Selected Compounds

Research Findings and Functional Insights

- Cesium’s Role : The cesium cation’s low charge density reduces ionic pairing strength, enhancing solubility in organic solvents compared to potassium or sodium salts. This property is critical for applications requiring solvent-processable ionic materials .

- Chlorine vs. Fluorine Trade-offs: The dichlorophenoxy group introduces herbicidal activity (as seen in 2,4-D analogs), while fluorination increases metabolic resistance. Synergistic effects in the cesium compound may balance bioactivity and environmental persistence.

- Thermal Stability : Fluorinated compounds generally exhibit high thermal stability. However, the cesium salt’s bulkier structure may lower its decomposition temperature relative to smaller alkali metal salts.

Critical Notes and Limitations

- Data Gaps : Experimental data for the cesium compound (e.g., exact melting point, toxicity) are scarce. Properties listed are extrapolated from structurally related compounds.

- Regulatory and Safety Profiles : The potassium analog (EINECS 266-579-9) is classified as persistent in environmental matrices due to perfluorination. The cesium compound’s environmental fate remains unstudied but warrants caution given chlorinated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。